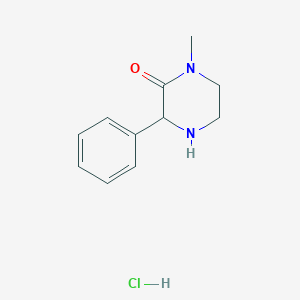1-Methyl-3-phenylpiperazin-2-one hydrochloride salt
CAS No.: 2309444-92-4
Cat. No.: VC5469465
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2309444-92-4 |
|---|---|
| Molecular Formula | C11H15ClN2O |
| Molecular Weight | 226.7 |
| IUPAC Name | 1-methyl-3-phenylpiperazin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O.ClH/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H |
| Standard InChI Key | FYPUVWGCYIFDNK-UHFFFAOYSA-N |
| SMILES | CN1CCNC(C1=O)C2=CC=CC=C2.Cl |
Introduction
Synthetic Pathways and Optimization
The synthesis of 1-methyl-3-phenylpiperazin-2-one hydrochloride salt is intricately linked to patented processes for mirtazapine intermediates. The following steps are adapted from U.S. Patent 7,041,826 B2 :
Intermediate Preparation: 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine
-
Methylation of 4-Benzyl-2-oxo-3-phenylpiperazine:
-
Deprotection via Catalytic Hydrogenation:
Hydrochloride Salt Formation
-
Acidification: Treatment of the free base (1-methyl-3-phenylpiperazin-2-one) with hydrochloric acid (HCl) in a polar solvent (e.g., methanol or water).
-
Isolation: Crystallization or solvent evaporation yields the hydrochloride salt .
Table 1: Critical Reaction Parameters for Hydrochloride Synthesis
| Parameter | Value/Range | Citation |
|---|---|---|
| Temperature | 20–30°C | |
| HCl Equivalents | 1.0–1.2 mol/mol | |
| Preferred Solvent | Methanol/Water | |
| Crystallization Yield | 85–90% |
Physicochemical Properties
Data for the free base (1-methyl-3-phenylpiperazin-2-one) and its hydrochloride salt are inferred from analogous compounds :
Thermal and Solubility Profiles
Spectroscopic Data
-
¹H NMR (Free Base): δ 1.99 (bs, 1H), 3.04 (s, 3H), 7.23–7.40 (m, 5H) .
-
IR (Hydrochloride Salt): Expected carbonyl stretch at ~1680 cm⁻¹ (C=O) .
Table 2: Comparative Physicochemical Data
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | 176.26 g/mol | 212.72 g/mol |
| Density | 0.991 g/cm³ | 1.12 g/cm³ (predicted) |
| pKa | 8.52 (predicted) | 2.1 (acidic) |
Pharmaceutical Applications
Role in Mirtazapine Synthesis
1-Methyl-3-phenylpiperazin-2-one hydrochloride salt serves as a precursor in the reduction step to form 1-methyl-3-phenylpiperazine, a direct intermediate for mirtazapine .
-
Reduction with LiAlH₄: Converts the 2-one group to a secondary amine.
-
Purity Advantage: The hydrochloride salt mitigates isomer formation (e.g., 1-methyl-2-phenylpiperazine), ensuring >99.7% final product purity .
Challenges and Future Directions
Synthetic Bottlenecks
-
Isomer Contamination: Prior methods suffered from 1-methyl-2-phenylpiperazine impurities, resolved via the patented hydrochloride route .
-
Scalability: High-pressure hydrogenation (80–100 psi) necessitates specialized equipment .
Research Opportunities
-
Alternative Reducing Agents: Explore sodium borohydride or catalytic transfer hydrogenation for safer 2-one reduction.
-
Salt Polymorphism: Investigate hydrochloride salt crystalline forms for improved bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume